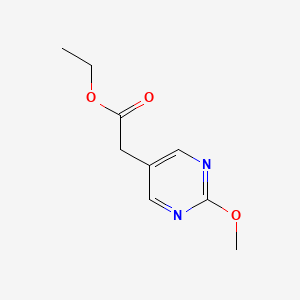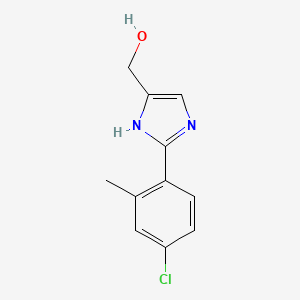
2-(4-Chloro-2-methylphenyl)imidazole-5-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chloro-2-methylphenyl)imidazole-5-methanol is a chemical compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a chloro and methyl group on the phenyl ring, and a hydroxymethyl group on the imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-2-methylphenyl)imidazole-5-methanol typically involves multi-step reactions. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole derivative .
Industrial Production Methods: In industrial settings, the synthesis may involve the use of multi-component reactions, which are efficient and environmentally friendly. For instance, the reaction of an aromatic aldehyde, benzil, and ammonium acetate in the presence of a biodegradable catalyst like lactic acid at elevated temperatures can produce the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-Chloro-2-methylphenyl)imidazole-5-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium azide or thiourea.
Major Products:
Oxidation: Formation of 2-(4-Chloro-2-methylphenyl)imidazole-5-carboxylic acid.
Reduction: Formation of 2-(4-Amino-2-methylphenyl)imidazole-5-methanol.
Substitution: Formation of 2-(4-Methylphenyl)imidazole-5-methanol derivatives.
Aplicaciones Científicas De Investigación
2-(4-Chloro-2-methylphenyl)imidazole-5-methanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an antifungal or anticancer agent.
Industry: Utilized in the development of agrochemicals, such as fungicides and herbicides.
Mecanismo De Acción
The mechanism of action of 2-(4-Chloro-2-methylphenyl)imidazole-5-methanol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or antifungal effects. The exact pathways and molecular targets can vary depending on the specific application and the organism being studied .
Comparación Con Compuestos Similares
4-Chloro-2-cyano-5-(4-methylphenyl)imidazole: A metabolite of cyazofamid, used as a fungicide.
2,4,5-Trisubstituted imidazoles: Synthesized using multi-component reactions and used in various pharmaceutical applications.
Uniqueness: 2-(4-Chloro-2-methylphenyl)imidazole-5-methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro, methyl, and hydroxymethyl groups makes it a versatile compound for various applications, distinguishing it from other imidazole derivatives.
Propiedades
Fórmula molecular |
C11H11ClN2O |
|---|---|
Peso molecular |
222.67 g/mol |
Nombre IUPAC |
[2-(4-chloro-2-methylphenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C11H11ClN2O/c1-7-4-8(12)2-3-10(7)11-13-5-9(6-15)14-11/h2-5,15H,6H2,1H3,(H,13,14) |
Clave InChI |
NJWAXBKNABYNGB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)C2=NC=C(N2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


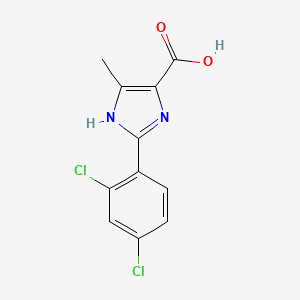

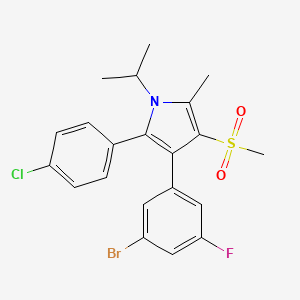
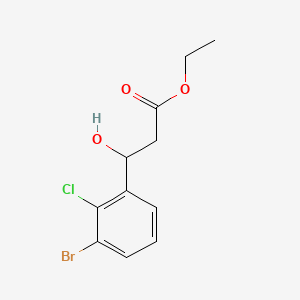
![N-[2-Bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride](/img/structure/B13685900.png)
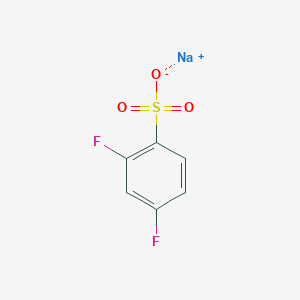
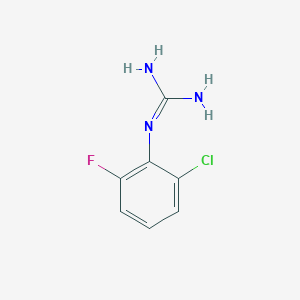
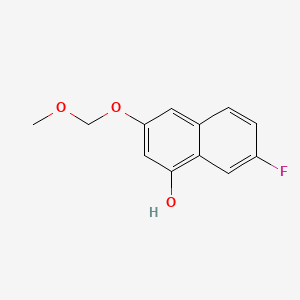
![5-Bromo-2,3-dihydrofuro[3,2-b]pyridin-3-ol](/img/structure/B13685927.png)
![3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13685939.png)
![(E)-1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)-2-propen-1-one](/img/structure/B13685943.png)

![8-Bromo-5-chloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B13685954.png)
